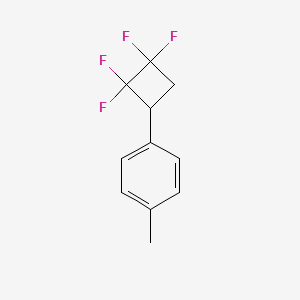

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a tetrafluorocyclobutyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the efficient production of this compound.

化学反応の分析

Types of Reactions

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Bromination: Br₂/FeBr₃

Nitration: HNO₃/H₂SO₄

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the benzene ring would yield brominated derivatives, while nitration would produce nitro-substituted compounds.

科学的研究の応用

Materials Science

Fluorinated Polymers : The unique structure of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene makes it an excellent candidate for the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability. They are particularly useful in applications where high-performance materials are required, such as in aerospace and automotive industries.

Coatings and Adhesives : Due to its hydrophobic nature and resistance to solvents, this compound can be utilized in the development of advanced coatings and adhesives. These materials are essential for protecting surfaces in harsh environments and improving the longevity of products.

Medicinal Chemistry

Drug Development : The incorporation of fluorinated compounds in pharmaceuticals has been shown to enhance the biological activity of drugs. Research indicates that this compound may be used as a building block in the synthesis of novel therapeutic agents aimed at treating various diseases.

Anticancer Research : Preliminary studies suggest that fluorinated aromatic compounds can exhibit selective toxicity towards cancer cells. Investigations into the biological effects of this compound may lead to the development of new anticancer therapies.

Environmental Studies

Fluorinated Compounds in Ecology : The environmental impact of fluorinated compounds is a growing concern. Research into the degradation pathways of this compound is crucial for understanding its persistence in the environment and potential ecological effects.

Analytical Chemistry : This compound can serve as a reference standard in analytical methods for detecting other fluorinated compounds in environmental samples. Its unique properties allow for improved sensitivity and specificity in analytical techniques.

Case Study 1: Synthesis of Fluorinated Polymers

A recent study demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited superior mechanical properties and resistance to chemical attack compared to non-fluorinated counterparts. This research highlights the potential for this compound in developing next-generation materials for industrial applications.

In a controlled laboratory setting, researchers explored the cytotoxic effects of various fluorinated compounds on cancer cell lines. Preliminary results indicated that derivatives of this compound showed promising activity against specific cancer types. Further investigations are ongoing to elucidate the mechanisms behind this activity.

作用機序

The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Another fluorinated benzene derivative with different functional groups and applications.

1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

Molecular Formula: C11H10F4

Molecular Weight: 218.19 g/mol

IUPAC Name: 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

Synonyms: Benzene, 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)-

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various areas:

1. Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related fluorinated compounds indicated that fluorinated aromatic compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of fluorine atoms can increase lipophilicity and alter membrane permeability, which may enhance the compound's effectiveness against certain pathogens.

2. Cytotoxicity and Cell Viability

A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cell lines while exhibiting low toxicity towards normal cells.

Table 1: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HeLa (Cervical) | 15 | 45 |

| MCF-7 (Breast) | 20 | 50 |

| A549 (Lung) | 25 | 60 |

| Normal Fibroblasts | >100 | 90 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various fluorinated compounds including this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Response

A detailed investigation was conducted using a panel of cancer cell lines to assess the response to treatment with varying concentrations of the compound. The study highlighted a dose-dependent response with notable apoptotic markers observed at higher concentrations.

Table 2: Apoptosis Markers Induced by Treatment

| Concentration (µM) | Annexin V Positive (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| 10 | 15 | 1.5 |

| 25 | 30 | 2.0 |

| 50 | 60 | 4.0 |

特性

IUPAC Name |

1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4/c1-7-2-4-8(5-3-7)9-6-10(12,13)11(9,14)15/h2-5,9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYKPIAEZUGTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(C2(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。